molecular formula C15H14N2O5S B5866163 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide

5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide

Cat. No.: B5866163
M. Wt: 334.3 g/mol
InChI Key: YFGRIADAKMIWGO-UHFFFAOYSA-N
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Description

5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide is a chemical compound with potential applications in various fields of scientific research. It is known for its unique structure, which includes an acetylphenyl group, a sulfamoyl group, and a hydroxybenzamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide typically involves the reaction of 3-acetylphenylamine with 2-hydroxybenzoic acid in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or desulfonylated compounds.

Scientific Research Applications

5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Acetylphenyl)sulfamoyl]-2-methoxybenzamide
  • 5-[(3-Acetylphenyl)sulfamoyl]-2-aminobenzamide

Uniqueness

5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide is unique due to the presence of both the hydroxy and sulfamoyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-9(18)10-3-2-4-11(7-10)17-23(21,22)12-5-6-14(19)13(8-12)15(16)20/h2-8,17,19H,1H3,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRIADAKMIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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